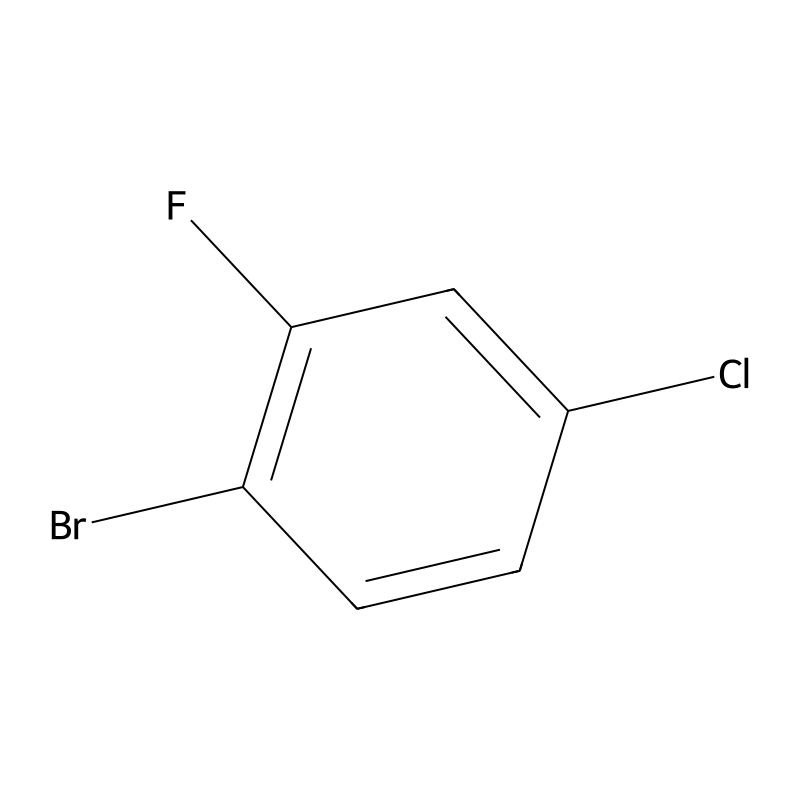1-Bromo-4-chloro-2-fluorobenzene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthetic Intermediate
1-BC2F serves as a valuable intermediate in the synthesis of more complex molecules. Its unique combination of functional groups (bromo, chloro, and fluoro) allows for selective modification and incorporation into various target structures. Studies have utilized 1-BC2F as a building block for the synthesis of pharmaceuticals, agrochemicals, and other functional materials [, ].
Material Science Applications
Research has investigated the potential of 1-BC2F in the development of functional materials. Its specific properties, such as thermal stability and halogenated groups, make it a candidate for applications in:
- Liquid crystals: Studies explored the use of 1-BC2F as a mesogenic unit in liquid crystals, potentially impacting display technology and optical devices [].
- Polymers: 1-BC2F has been incorporated into polymers to modify their properties, potentially leading to materials with improved electrical conductivity or fire resistance [].
1-Bromo-4-chloro-2-fluorobenzene is an aromatic compound characterized by the presence of three halogen substituents on a benzene ring. Its molecular formula is C₆H₃BrClF, and it has a molecular weight of approximately 197.44 g/mol. This compound features a bromine atom at the first position, a chlorine atom at the fourth position, and a fluorine atom at the second position of the benzene ring. The compound appears as a low melting solid or a clear colorless liquid, with a refractive index ranging from 1.5520 to 1.5560 at 20 °C .
1-Bromo-4-chloro-2-fluorobenzene is likely to exhibit similar hazards as other halobenzenes. Here are some safety concerns:
- Toxicity: Information on the specific toxicity of 1-bromo-4-chloro-2-fluorobenzene is limited. However, halobenzenes can be irritating to the skin, eyes, and respiratory system. They may also have harmful effects upon ingestion.
- Flammability: It is likely combustible, similar to other aromatic hydrocarbons [].
- Reactivity: The halogen atoms can react with strong bases or reducing agents.
- Nucleophilic Substitution Reactions: The halogen atoms can be replaced by nucleophiles, such as amines or hydroxides, under appropriate conditions.
- Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups like bromine and chlorine can influence the reactivity of the benzene ring towards electrophiles.
- Cross-Coupling Reactions: It can participate in palladium-catalyzed coupling reactions, such as Suzuki and Heck reactions, to form biaryl compounds .
Several methods can be employed for synthesizing 1-bromo-4-chloro-2-fluorobenzene:
- Halogenation of Benzene Derivatives: Starting from 2-fluorotoluene, sequential halogenation using bromine and chlorine under controlled conditions can yield the desired product.
- Friedel-Crafts Reaction: Utilizing a Friedel-Crafts acylation followed by halogenation steps may also produce this compound.
- Cross-Coupling Reactions: Utilizing pre-existing halogenated compounds in palladium-catalyzed reactions can lead to the formation of this compound .
1-Bromo-4-chloro-2-fluorobenzene serves as an important intermediate in organic synthesis, particularly in:
- Pharmaceutical Development: It is used in the synthesis of active pharmaceutical ingredients (APIs) due to its unique reactivity profile.
- Material Science: It may be utilized in creating specialized polymers and materials that require specific electronic or optical properties.
- Agricultural Chemicals: Compounds derived from it may find applications as pesticides or herbicides .
Interaction studies involving 1-bromo-4-chloro-2-fluorobenzene focus primarily on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its behavior in biological systems and its potential interactions with enzymes or receptors that could lead to therapeutic effects or toxicity.
Several compounds exhibit structural similarities to 1-bromo-4-chloro-2-fluorobenzene. Here are some noteworthy comparisons:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-Bromo-2-chloro-4-fluorobenzene | C₆H₃BrClF | Different halogen positioning affects reactivity |
| 4-Bromo-1-chloro-2-fluorobenzene | C₆H₃BrClF | Similar structure but different substitution pattern |
| 1-Chloro-4-bromo-2-fluorobenzene | C₆H₃BrClF | Halogen positions significantly alter chemical behavior |
These similar compounds highlight the uniqueness of 1-bromo-4-chloro-2-fluorobenzene in terms of its specific reactivity patterns influenced by the arrangement of halogens on the benzene ring .
XLogP3
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 1 of 9 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 8 of 9 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (87.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (87.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








